Stannous arsenate

Description

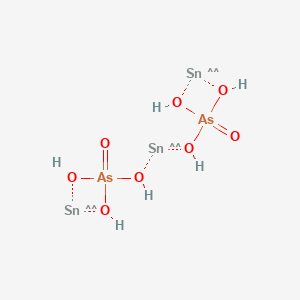

Stannous arsenate, hypothesized to have the chemical formula Sn₃(AsO₄)₂, is a compound combining stannous ions (Sn²⁺) and arsenate ions (AsO₄³⁻). Stannous ions are recognized for their protective and antimicrobial properties in dental applications, while arsenate compounds are notable for their structural similarity to phosphate and their biological toxicity .

Stannous ions (Sn²⁺) in compounds like stannous fluoride (SnF₂) and stannous chloride (SnCl₂) form stable, low-solubility complexes on surfaces, providing erosion resistance and antibacterial effects . Arsenate (AsO₄³⁻), a pentavalent arsenic species, mimics phosphate in biochemical pathways but disrupts cellular processes due to its instability, leading to metabolic interference and toxicity .

Properties

InChI |

InChI=1S/2AsH3O4.3Sn/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNVIWOTTWUWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[As](=O)(O)O.O[As](=O)(O)O.[Sn].[Sn].[Sn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As2H6O8Sn3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Stannous arsenate can be synthesized through the reaction of stannous chloride (SnCl2) with sodium arsenate (Na2HAsO4) in an aqueous solution. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{SnCl}_2 + \text{Na}_2\text{HAsO}_4 \rightarrow \text{SnHAsO}_4 + 2 \text{NaCl} ]

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters, including temperature, concentration, and pH, to achieve high purity and yield. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: Stannous arsenate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form stannic arsenate (SnHAsO4).

Reduction: The compound can be reduced to elemental tin and arsenic under specific conditions.

Substitution: this compound can participate in substitution reactions with other metal ions, leading to the formation of different metal arsenates.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are commonly used oxidizing agents.

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are effective reducing agents.

Reaction Conditions: Reactions typically occur in aqueous solutions at controlled temperatures and pH levels.

Major Products:

Oxidation: Stannic arsenate (SnHAsO4)

Reduction: Elemental tin (Sn) and arsenic (As)

Substitution: Various metal arsenates, depending on the substituting metal ion.

Scientific Research Applications

Stannous arsenate has several applications in scientific research, including:

Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of arsenic and tin.

Biology: Investigated for its potential use in biological assays and as a tool for studying arsenic metabolism in organisms.

Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain types of cancer.

Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of stannous arsenate involves its interaction with cellular proteins and enzymes. The compound can bind to sulfhydryl groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions. Additionally, this compound can interfere with cellular signaling pathways, resulting in altered gene expression and cellular responses.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Anti-Erosive Efficacy: Stannous ions (Sn²⁺) in SnF₂ and SnCl₂ reduce enamel erosion by 40–60% in vitro, outperforming NaF . Their mechanism involves forming insoluble tin-phosphate complexes on tooth surfaces .

- Toxicity Concerns: Arsenate compounds like Na₃AsO₄ pose significant health risks due to enzymatic interference and oxidative stress . This compound’s toxicity would likely mirror arsenate’s risks, limiting its biomedical use.

- Stability Challenges: Stannous compounds require careful formulation to prevent oxidation; anhydrous SnF₂ maintains Sn²⁺ bioavailability, whereas aqueous solutions lose efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.